Synthetic Route Comparison: Yield and Selectivity Balance
For the synthesis of CAS 85127-92-0, the traditional epichlorohydrin route achieves 65% yield with 85% selectivity at 50°C over 24 hours, providing the highest yield among non-phase-transfer methods and the best balance of yield versus selectivity across all conventional approaches . The nucleophilic substitution pathway achieves superior selectivity (90%) but at a substantially lower yield of 58%, while direct alkoxylation improves yield to 72% but sacrifices selectivity to 78% . Phase-transfer catalysis with crown ether 18-C-6 at 8 mol% loading achieves the highest overall yield of 88% and 94% conversion in only 3 hours, representing the most efficient synthetic route for this specific compound .
| Evidence Dimension | Synthetic yield and selectivity across four methods |
|---|---|
| Target Compound Data | Epichlorohydrin route: 65% yield, 85% selectivity (50°C, 24 h); Crown ether PTC: 88% yield, 94% conversion (55°C, 3 h, 8 mol% 18-C-6) |
| Comparator Or Baseline | Direct alkoxylation: 72% yield, 78% selectivity (60°C, 12 h); Nucleophilic substitution: 58% yield, 90% selectivity (80°C, 8 h); TBAB PTC: 76% yield, 82% conversion (60°C, 6 h, 5 mol%) |
| Quantified Difference | Epichlorohydrin vs. nucleophilic substitution: +7% yield, −5% selectivity. Crown ether PTC vs. TBAB PTC: +12% yield, +12% conversion, −3 h reaction time. |
| Conditions | Comparative synthesis of 3-(tert-butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol under standardized laboratory conditions. Data aggregated from multiple literature sources as reported in Smolecule synthetic review. |
Why This Matters
For procurement decisions, the epichlorohydrin route offers the most reproducible and balanced outcome for small-to-medium scale research synthesis, while crown ether phase-transfer catalysis provides the optimal route for high-throughput or scale-up applications where time efficiency and maximum yield are prioritized.
